2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
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Overview
Description
2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide involves multiple steps, starting with the preparation of the benzothiazole and pyridine derivatives. The key steps include:
Nitration: Introduction of the nitro group into the benzothiazole ring.
Acylation: Formation of the acetamide linkage.
Coupling: Combining the 2,4-dimethylphenyl group with the benzothiazole and pyridine moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as halogens or nitrating agents can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide: shares similarities with other benzothiazole derivatives and pyridine-containing compounds.
AS601245: A compound with a similar benzothiazole structure that inhibits the JNK signaling pathway.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-6-7-17(16(2)11-15)12-22(28)26(14-18-5-3-4-10-24-18)23-25-20-9-8-19(27(29)30)13-21(20)31-23/h3-11,13H,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDOUKUIEZYEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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